molecular formula C22H18N4O6 B11551922 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate

Cat. No.: B11551922
M. Wt: 434.4 g/mol
InChI Key: IMUSRCSGESEAQM-GFMRDNFCSA-N
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Description

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-METHYLBENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazone linkage, a dinitrophenyl group, and a benzoate ester, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-METHYLBENZOATE typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone, followed by esterification with 3-methylbenzoic acid. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the hydrazone linkage and the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dinitrophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups, which can further react to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted hydrazones, aminophenyl derivatives, and ester-modified compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and catalysts.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and probes for biochemical pathways.

Medicine: The compound and its analogs are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and polymers, contributing to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-METHYLBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone linkage and dinitrophenyl group play crucial roles in binding to active sites, modulating the activity of target proteins and influencing cellular pathways.

Comparison with Similar Compounds

  • (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL BENZOATE
  • (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-METHYLBENZOATE
  • (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 2-METHYLBENZOATE

Uniqueness: The presence of the 3-methylbenzoate ester in (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-METHYLBENZOATE distinguishes it from similar compounds, imparting unique chemical and physical properties that influence its reactivity and potential applications. The specific positioning of the methyl group can affect the compound’s steric and electronic characteristics, leading to differences in its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] 3-methylbenzoate

InChI

InChI=1S/C22H18N4O6/c1-15-6-5-9-17(12-15)22(27)32-14-20(16-7-3-2-4-8-16)24-23-19-11-10-18(25(28)29)13-21(19)26(30)31/h2-13,23H,14H2,1H3/b24-20-

InChI Key

IMUSRCSGESEAQM-GFMRDNFCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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